3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one: is a complex organic compound that features a biphenyl group, an indole core, and a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the biphenyl group, the indole core, and the propargyl group. Common synthetic routes may include:
Formation of Biphenyl Group: This can be achieved through reactions such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Formation of Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of Propargyl Group: The propargyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl and indole groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the biphenyl or indole rings.
Scientific Research Applications
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s structural complexity allows for the design of molecules with high specificity and potency.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals, due to its biphenyl group.
Mechanism of Action
The mechanism of action of 3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the indole core can participate in hydrogen bonding and π-π interactions. The propargyl group may also play a role in covalent modification of target proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
- 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-6-chloro-3H-quinazolin-4-one
- 2-(2-Biphenyl-4-yl-2-oxo-ethyl)-isoquinolinium
Comparison: Compared to similar compounds, 3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups. The presence of the propargyl group adds an additional layer of reactivity, allowing for covalent modification of target proteins. The indole core provides a versatile scaffold for further functionalization, while the biphenyl group enhances binding affinity to hydrophobic pockets.
Properties
Molecular Formula |
C25H19NO3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C25H19NO3/c1-2-16-26-22-11-7-6-10-21(22)25(29,24(26)28)17-23(27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h1,3-15,29H,16-17H2 |
InChI Key |
WNIXDYHVCSGFPV-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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